molecular formula C8H14ClN3O2S B12323093 6-chloro-N-cyclopropyl-2-methylsulfonyl-1,2,5,6-tetrahydropyrimidin-4-amine

6-chloro-N-cyclopropyl-2-methylsulfonyl-1,2,5,6-tetrahydropyrimidin-4-amine

Cat. No.: B12323093
M. Wt: 251.73 g/mol
InChI Key: MMPIZVQJKBTHJE-UHFFFAOYSA-N
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Description

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine is a chemical compound with a unique structure that combines a pyrimidine ring with a cyclopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Chloro and Methanesulfonyl Groups: The chloro and methanesulfonyl groups can be introduced through electrophilic substitution reactions using appropriate reagents such as thionyl chloride and methanesulfonyl chloride.

    Cyclopropylamine Addition: The final step involves the nucleophilic substitution of the chloro group with cyclopropylamine under basic conditions.

Industrial Production Methods

Industrial production of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-methylamine: Similar structure but with a methyl group instead of a cyclopropyl group.

    (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethylamine: Similar structure but with an ethyl group instead of a cyclopropyl group.

Uniqueness

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C8H14ClN3O2S

Molecular Weight

251.73 g/mol

IUPAC Name

6-chloro-N-cyclopropyl-2-methylsulfonyl-1,2,5,6-tetrahydropyrimidin-4-amine

InChI

InChI=1S/C8H14ClN3O2S/c1-15(13,14)8-11-6(9)4-7(12-8)10-5-2-3-5/h5-6,8,11H,2-4H2,1H3,(H,10,12)

InChI Key

MMPIZVQJKBTHJE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1NC(CC(=N1)NC2CC2)Cl

Origin of Product

United States

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